molecular formula C22H22ClN3O4S B2892197 2-chloro-7-ethoxy-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline CAS No. 499208-84-3

2-chloro-7-ethoxy-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Katalognummer: B2892197
CAS-Nummer: 499208-84-3
Molekulargewicht: 459.95
InChI-Schlüssel: SLCDLUHPWGQLMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinoline derivative featuring a chloro-substituted quinoline core fused with a pyrazoline ring system. Key structural elements include:

  • A chlorine atom at the 2-position of the quinoline ring.
  • An ethoxy group at the 7-position of the quinoline.
  • A 4-methoxyphenyl substituent on the pyrazoline ring.
  • A methylsulfonyl group at the 1-position of the pyrazoline.

The molecule’s stereochemistry and electronic properties are influenced by the pyrazoline ring’s dihydro structure and the electron-withdrawing/donating effects of its substituents.

Eigenschaften

IUPAC Name

2-chloro-7-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-4-30-17-10-7-15-11-18(22(23)24-19(15)12-17)21-13-20(25-26(21)31(3,27)28)14-5-8-16(29-2)9-6-14/h5-12,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCDLUHPWGQLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-chloro-7-ethoxy-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C20_{20}H22_{22}ClN3_{3}O3_{3}S
  • Molecular Weight : 409.92 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the quinoline and pyrazole moieties contributes to its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar quinoline derivatives. For instance, compounds containing quinoline structures have shown significant efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.068 μg/mL
Compound BBacillus subtilis0.008 μg/mL
Compound CKlebsiella pneumoniae0.034 μg/mL

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively documented. For example, studies indicate that quinoline-based compounds exhibit cytotoxic effects against a wide range of cancer cell lines, including leukemia, lung cancer, and breast cancer . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCancer TypeIC50_{50} (µg/mL)
Compound DSF-295 CNS Cancer0.688
Compound ENon-small Cell Lung Cancer0.450
Compound FOvarian Cancer0.320

Case Studies

  • Study on Antimicrobial Properties : A recent investigation evaluated various derivatives with similar structures to the target compound against standard pathogen strains. Results demonstrated that certain derivatives exhibited substantial inhibition zones, indicating their potential as effective antimicrobial agents .
  • Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of quinoline derivatives on multiple cancer cell lines. The findings revealed that specific compounds led to significant reductions in cell viability at low concentrations, supporting their use in cancer therapy .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Research into similar compounds has shown favorable absorption rates and metabolic stability, although toxicity profiles must be carefully evaluated through preclinical studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
2-Chloro-7-ethoxy-3-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline (Target) C₂₃H₂₁ClN₃O₄S* ~466.0* 7-ethoxy, 4-methoxyphenyl, methylsulfonyl -
2-Chloro-6-ethoxy-3-[(5R)-3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline C₂₂H₂₂ClN₃O₃S 443.95 6-ethoxy, 4-methylphenyl, methylsulfonyl
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate C₂₄H₁₈N₄O₃ 410.43 Ethyl carboxylate, phenyl, no sulfonyl group

*Calculated based on substituent differences from .

Key Observations:

Positional Isomerism (6- vs. 7-ethoxy): The ethoxy group’s position on the quinoline ring (6- vs. 7-) significantly alters steric and electronic profiles. For example, the 6-ethoxy analog () has a lower molecular weight (443.95 vs. ~466.0) and may exhibit distinct solubility or binding interactions due to reduced steric hindrance .

Substituent Effects on the Pyrazoline Ring: The 4-methoxyphenyl group in the target compound introduces stronger electron-donating effects compared to the 4-methylphenyl group in . This could enhance resonance stabilization or alter reactivity in cross-coupling reactions .

Stereochemical Considerations:

  • The (5R)-configuration in ’s compound highlights the role of stereochemistry in biological activity or crystallization behavior, though data on the target compound’s stereoisomerism are unavailable .

Physicochemical and Electronic Properties

  • Electronic Effects: Quantum chemical calculations (e.g., using Multiwfn) could quantify electron density distributions, particularly at the quinoline N-atom and pyrazoline sulfonyl group, to predict reactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.